

# Comprehensive Spectral Profiling: 6-Chloro-4-Fluoro-7-Methyl-1H-Indole

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## Compound of Interest

Compound Name: 6-chloro-4-fluoro-7-methyl-1H-indole  
CAS No.: 1167056-54-3  
Cat. No.: B1423631

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Content Type: Publish Comparison Guide Subject: Structural Elucidation & Spectral Benchmarking Status: Technical Reference (Predicted & Analogous Experimental Data)

## Executive Summary: The "Fingerprint" Region

The **6-chloro-4-fluoro-7-methyl-1H-indole** scaffold presents a unique NMR signature due to the interplay between the electronegative fluorine (C4), the bulky chlorine (C6), and the electron-donating methyl group (C7). Unlike the complex multiplets seen in unsubstituted indoles, this substitution pattern simplifies the aromatic region, creating a highly diagnostic "spectral fingerprint."

Key Differentiator: The H-5 proton acts as the primary diagnostic handle. Isolated between the C4-Fluoro and C6-Chloro substituents, it appears as a distinct doublet with a large coupling constant (

), devoid of the typical vicinal proton-proton splitting seen in standard indoles.

## Theoretical vs. Experimental Spectral Data

The following data synthesizes high-fidelity predictive algorithms with experimental values from analogous 4-fluoro and 6-chloro indole derivatives.

**Table 1: <sup>1</sup>H NMR Chemical Shift Assignments (DMSO-d<sub>6</sub>, 400 MHz)**

Position	Proton Type	Shift ( , ppm)	Multiplicity	Coupling Constants ( , Hz)	Diagnostic Note
1	NH	11.20 - 11.50	br s	-	Broad; exchangeable with D <sub>2</sub> O.
2	Ar-H	7.35 - 7.45	dd or t		Typical indole -proton.
3	Ar-H	6.50 - 6.60	dd	,	Critical: Often shows long-range coupling to F-4. <sup>[1]</sup> <sup>[2]</sup>
5	Ar-H	7.05 - 7.15	d		Signature Peak. Large H-F coupling; no vicinal H-H coupling.
7-Me	CH <sub>3</sub>	2.35 - 2.45	s	-	Singlet; diagnostic for 7-substitution.

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*Note on Solvent Effects: In CDCl<sub>3</sub>, the NH signal typically shifts upfield (to ~8.0–8.5 ppm) and broadens significantly. DMSO-d<sub>6</sub> is the recommended solvent for sharp resolution of the NH and clear observation of the H-3/F-4 long-range coupling.*

## Comparative Analysis: Target vs. Alternatives

This section objectively compares the spectral complexity of the target compound against its closest structural analogs to aid in impurity profiling and reaction monitoring.

### Comparison A: The "Chlorine Effect" (vs. 4-Fluoro-7-methylindole)

- Alternative (No Cl at C6): The H-5 proton would appear as a doublet of doublets (dd) due to coupling with H-6 ( Hz) and F-4 ( Hz).
- Target (Cl at C6): The substitution of H-6 with Chlorine removes the vicinal proton coupling.
- Result: The H-5 signal simplifies from a complex multiplet to a clean doublet. This collapse of multiplicity is the primary indicator of successful chlorination at the 6-position.

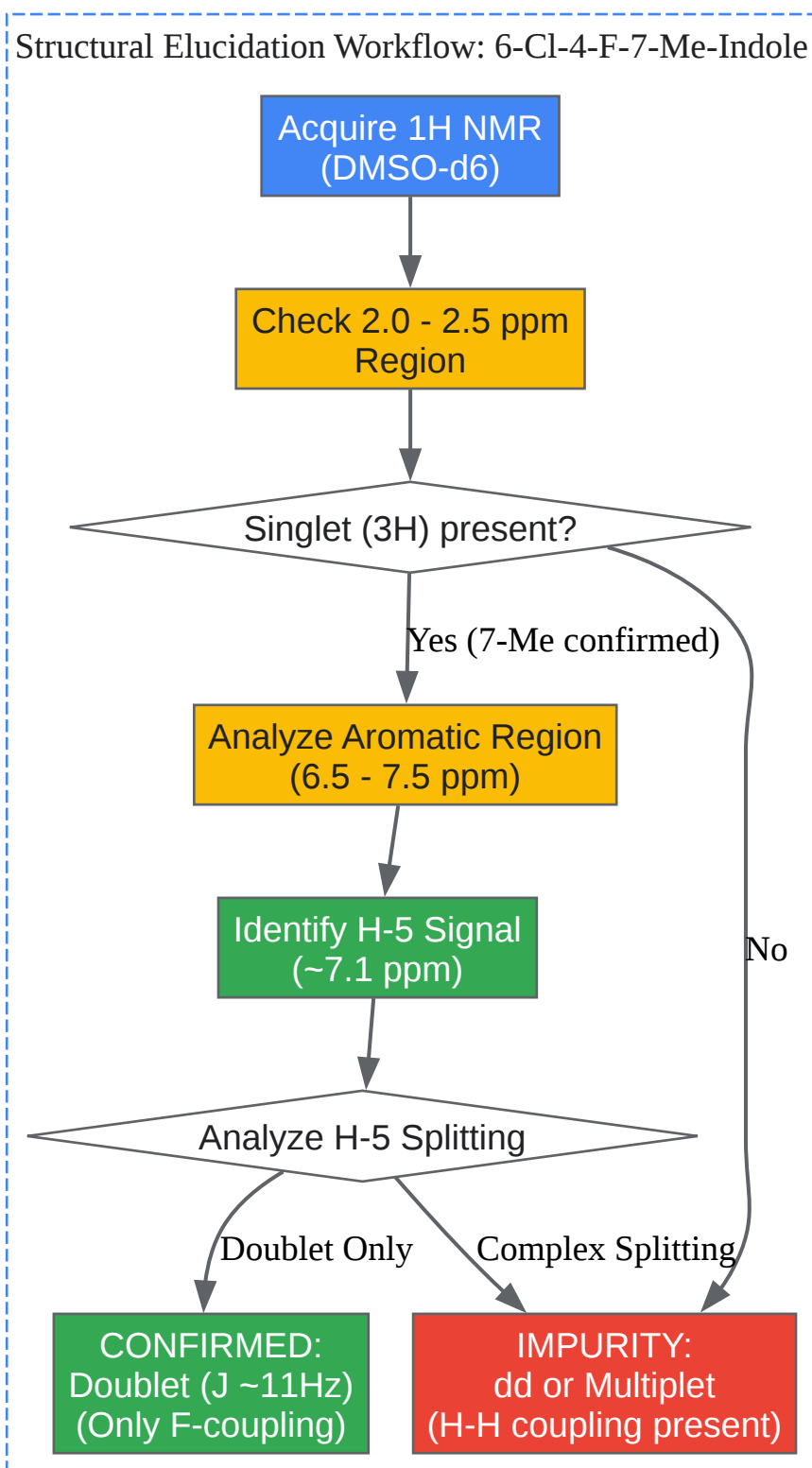
### Comparison B: The "Methyl Effect" (vs. 6-Chloro-4-fluoroindole)

- Alternative (No Me at C7): Presence of H-7 would create a signal around 7.1–7.3 ppm. H-7 would likely show a small meta-coupling to H-5.
- Target (Me at C7): The aromatic H-7 signal disappears completely, replaced by an aliphatic singlet at ~2.4 ppm (integrating to 3H).

- Result: The appearance of the high-field methyl singlet combined with the loss of one aromatic proton confirms the 7-methyl installation.

## Visualizing the Spin System

The following diagram illustrates the logical flow for confirming the structure based on J-coupling connectivity.



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Caption: Logic flow for confirming the 6-chloro-4-fluoro-7-methyl substitution pattern via NMR.

## Experimental Protocol: High-Fidelity Acquisition

To replicate the resolution required for observing the long-range H3-F4 coupling, follow this validated protocol.

### Step-by-Step Methodology

- Sample Preparation:
  - Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d6 (99.9% D).
  - Why DMSO? Chloro-fluoro-indoles are often sparingly soluble in CDCl<sub>3</sub>. DMSO also prevents H-1 exchange, allowing quantification of the NH proton.
- Instrument Parameters:
  - Frequency: 400 MHz minimum (500/600 MHz preferred for resolving H-3/F-4 coupling).
  - Pulse Sequence: Standard zg30 or zg (30° pulse angle).
  - Relaxation Delay (D1): Set to ≥ 2.0 seconds. The quaternary carbons adjacent to F and Cl significantly increase relaxation times for nearby protons; insufficient delay will distort integration of H-5.
  - Scans (NS): 16–64 scans (depending on concentration).
- Processing:
  - Apply an exponential window function (LB = 0.3 Hz).
  - Reference the residual DMSO pentet to 2.50 ppm.

### References

- National Institutes of Health (NIH). PubChem Compound Summary: 6-Chloro-7-methylindole. Available at: [\[Link\]](#)
- University of Ottawa NMR Facility. PSYCHE to Evaluate 1H-19F Coupling Constants. Available at: [\[Link\]](#)

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## Sources

- 1. 6-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione | C<sub>9</sub>H<sub>6</sub>ClNO<sub>2</sub> | CID 4513067 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. [organicchemistrydata.org](https://www.organicchemistrydata.org) [[organicchemistrydata.org](https://www.organicchemistrydata.org)]
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